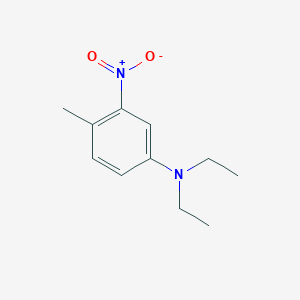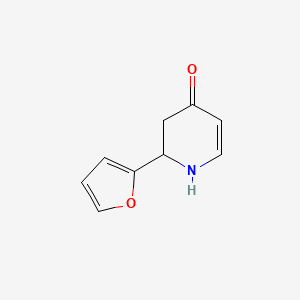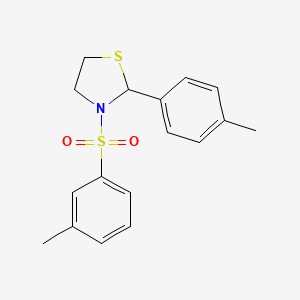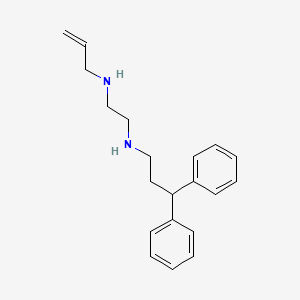
Lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide is an organosilicon compound that features a lithium cation and a complex silanide anion Organosilicon compounds are known for their unique properties, including thermal stability, chemical resistance, and versatility in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide typically involves the reaction of a lithium reagent with an appropriate silane precursor. One possible route is the reaction of lithium phenylsilanide with ethyl-(ethyl-phenyl-trimethylsilyloxysilyl) chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium cation can be replaced by other cations, such as sodium or potassium, through metathesis reactions.
Oxidation Reactions: The silanide anion can be oxidized to form silanol or siloxane derivatives.
Reduction Reactions: The compound can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkali metal halides and organometallic compounds.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different cations.
Oxidation Reactions: Silanol or siloxane derivatives.
Reduction Reactions: Reduced organic products and silane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its role in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
Mecanismo De Acción
The mechanism of action of lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide involves the interaction of the lithium cation and the silanide anion with various substrates. The lithium cation can coordinate with electron-rich sites, while the silanide anion can participate in nucleophilic attacks on electrophilic centers. These interactions facilitate the formation of new chemical bonds and the transformation of organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium phenylsilanide
- Ethyltrimethylsilane
- Phenyltrimethylsilane
Comparison
Lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide is unique due to its complex structure, which combines multiple functional groups. This complexity allows for a wider range of chemical reactivity and potential applications compared to simpler organosilicon compounds. Its ability to participate in both nucleophilic and electrophilic reactions makes it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
823207-32-5 |
|---|---|
Fórmula molecular |
C19H29LiOSi3 |
Peso molecular |
364.7 g/mol |
Nombre IUPAC |
lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide |
InChI |
InChI=1S/C19H29OSi3.Li/c1-6-21(18-14-10-8-11-15-18)23(7-2,20-22(3,4)5)19-16-12-9-13-17-19;/h8-17H,6-7H2,1-5H3;/q-1;+1 |
Clave InChI |
YKIUJSXZZIDYFL-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC[Si-](C1=CC=CC=C1)[Si](CC)(C2=CC=CC=C2)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)
![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)


![Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate](/img/structure/B14224359.png)

![Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane](/img/structure/B14224362.png)
![3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-](/img/structure/B14224364.png)

![2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224382.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone](/img/structure/B14224383.png)
![2-tert-Butyl-6-({[(1S)-1-phenylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14224386.png)

